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Executive Summary
Navafenterol (AZD8871) is an investigational, inhaled, long-acting dual-pharmacology

bronchodilator, functioning as both a muscarinic antagonist and a β2-agonist (MABA) in a

single molecule.[1][2][3] Developed for the treatment of chronic obstructive pulmonary disease

(COPD), including the chronic bronchitis phenotype, Navafenterol has demonstrated

significant improvements in lung function and symptoms in clinical trials.[1][3] Its dual

mechanism of action offers a novel therapeutic approach, potentially providing efficacy

comparable or superior to combination therapies of long-acting muscarinic antagonists

(LAMAs) and long-acting β2-agonists (LABAs) with a simplified dosing regimen.[2][4] This

technical guide provides an in-depth overview of the current research on Navafenterol,
focusing on its pharmacological properties, clinical efficacy, safety profile, and the experimental

methodologies used in its evaluation.

Core Pharmacology and Mechanism of Action
Navafenterol is designed to address bronchoconstriction in chronic bronchitis through two

distinct and complementary signaling pathways:

Muscarinic Receptor Antagonism: Navafenterol exhibits potent antagonist activity at the M3

muscarinic receptor, which is the primary mediator of acetylcholine-induced
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bronchoconstriction in the airways.[2][5] By blocking this receptor, Navafenterol inhibits

parasympathetic nerve-mediated smooth muscle contraction, leading to bronchodilation.

β2-Adrenergic Receptor Agonism: Concurrently, Navafenterol acts as a potent agonist at

the β2-adrenergic receptor.[2][5] Activation of this receptor on airway smooth muscle cells

stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine

monophosphate (cAMP). This, in turn, activates protein kinase A, which phosphorylates

various downstream targets, ultimately resulting in smooth muscle relaxation and

bronchodilation.[2][3]

The combination of these two mechanisms in a single molecule is intended to provide

synergistic or additive bronchodilator effects.[4]
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Dual mechanism of action of Navafenterol in airway smooth muscle cells.

Quantitative Data Summary
The following tables summarize the key quantitative data from clinical trials of Navafenterol in
patients with moderate-to-severe COPD.
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Table 1: Efficacy Data - Change in Forced Expiratory
Volume in 1 second (FEV1)

Study
Identifier

Treatmen
t Group

N
Primary
Endpoint

Change
from
Baseline
(Liters)

95% CI
p-value
vs.
Placebo

Phase 2a

(NCT0364

5434)[3]

Navafenter

ol 600 µg
73

Trough

FEV1 at

Day 15

0.202 (LS

Mean

Difference)

- <0.0001

Umeclidini

um/Vilanter

ol

(UMEC/VI)

62.5/25 µg

73

Trough

FEV1 at

Day 15

0.248 (LS

Mean

Difference)

- <0.0001

Navafenter

ol 600 µg
73

Peak FEV1

at Day 14

0.388 (LS

Mean

Difference)

0.329 -

0.447
<0.0001

UMEC/VI

62.5/25 µg
73

Peak FEV1

at Day 14

0.326 (LS

Mean

Difference)

0.226 -

0.385
<0.0001

Phase 1

(NCT0257

3155)[6]

Navafenter

ol 400 µg
38

Trough

FEV1 on

Day 2

0.111 (LS

Mean)

0.059 -

0.163
<0.0001

Navafenter

ol 1800 µg
38

Trough

FEV1 on

Day 2

0.210 (LS

Mean)

0.156 -

0.264
<0.0001

LS Mean Difference: Least Squares Mean Difference

Table 2: Symptom Improvement Data (Phase 2a -
NCT03645434)[3]
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Treatment
Group

N
Symptom
Score

Result
p-value vs.
Placebo

Navafenterol 600

µg
73

COPD

Assessment Test

(CAT)

Significantly

greater

improvement

<0.005

Breathlessness,

Cough, and

Sputum Scale

(BCSS)

Significantly

greater

improvement

<0.005

UMEC/VI

62.5/25 µg
73

COPD

Assessment Test

(CAT)

Significantly

greater

improvement

<0.005

Breathlessness,

Cough, and

Sputum Scale

(BCSS)

Significantly

greater

improvement

<0.005

Table 3: Pharmacokinetic Parameters in Healthy
Volunteers (Phase 1)[7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609425?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dose N Cmax (pg/mL)
Tmax (hr,
median)

AUC (pg·h/mL)

Study A (Non-

Japanese)

300 µg 6 13.9 1.52 163

600 µg 6 32.8 1.01 373

900 µg 6 45.9 1.51 549

Study B

(Japanese)

300 µg 6 14.8 1.26 185

600 µg 6 28.5 1.51 358

900 µg 6 50.1 1.51 632

Cmax: Maximum plasma concentration; Tmax: Time to maximum plasma concentration; AUC:

Area under the plasma concentration-time curve.

Table 4: Safety and Tolerability - Treatment-Emergent
Adverse Events (TEAEs)
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Study Treatment Group N
Most Frequent
TEAEs

Phase 2a (COPD)[3] Navafenterol 600 µg 73

Safety profiles were

similar across

treatment groups. No

serious adverse

events were reported

in the navafenterol

treatment period.

Phase 1 (Healthy

Volunteers)[7]

Navafenterol (300-900

µg)
12 (each study)

Study A: Vessel

puncture-site bruise.

Study B: Diarrhea. No

dose-response

relationship was

observed.

Phase 1 (COPD)[6] Navafenterol 400 µg 38

Frequency of TEAEs

was 52.9% (vs. 34.4-

37.5% for

placebo/comparators).

Navafenterol 1800 µg 38

Frequency of TEAEs

was 22.6% (vs. 34.4-

37.5% for

placebo/comparators).

Experimental Protocols
Preclinical Evaluation: Precision-Cut Human Lung
Slices (hPCLS)
This ex vivo model was utilized to assess the bronchoprotective effects of Navafenterol in
human airway tissue.[5]

Objective: To functionally characterize the β2-adrenergic agonism of Navafenterol.

Methodology:
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Tissue Preparation: Precision-cut lung slices were prepared from human donor lungs.[5]

Reagents: Navafenterol was reconstituted in DMSO to a stock concentration of 10 mM and

stored at -20 °C.[5]

Experimental Procedure:

Lung slices were pre-treated with varying concentrations of Navafenterol (3–300 nM) or a

vehicle control.[5]

To induce bronchoconstriction, slices were exposed to incremental concentrations of non-

muscarinic contractile agonists such as histamine (10⁻¹⁰ M to 10⁻⁴ M) or the thromboxane

A2 analog U46619 (10⁻¹⁰ M to 10⁻⁵ M).[5]

To isolate the β2AR-mediated effects, experiments were repeated in the presence of the

β2AR antagonist, propranolol.[5]

Data Analysis: Changes in airway area were measured to quantify bronchoconstriction.

Concentration-response curves were generated, and statistical analysis was performed

using one-way ANOVA and Dunnett's test for multigroup comparisons or an unpaired, two-

tailed Student's t-test for two-group comparisons.[5]

Experimental Workflow: hPCLS Bronchoprotection
Assay
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Workflow for assessing Navafenterol's bronchoprotective effects using hPCLS.

Clinical Trial: Phase 2a, Randomized, Crossover Study
(NCT03645434)
This study evaluated the efficacy, pharmacokinetics, and safety of Navafenterol in patients

with moderate-to-severe COPD.[2][3]
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Objective: To compare the efficacy of once-daily inhaled Navafenterol 600 µg with placebo and

an active comparator (umeclidinium/vilanterol).[2]

Study Design:

A multicenter, randomized, double-blind, double-dummy, three-way complete crossover

study.[2]

Participants: 73 individuals aged 40-85 years with a diagnosis of moderate-to-severe COPD.

[2]

Treatments:

Navafenterol 600 µg, once daily via inhalation.

Placebo, once daily via inhalation.

Umeclidinium/vilanterol (UMEC/VI) 62.5 µg/25 µg, once daily via inhalation.[2]

Study Periods: Three 14-day treatment periods separated by washout periods.[2]

Primary Endpoint: Change from baseline in trough FEV1 on day 15.[2]

Secondary Endpoints: Change from baseline in peak FEV1, change in Breathlessness,

Cough and Sputum Scale (BCSS) and COPD Assessment Tool (CAT) scores, adverse

events, and pharmacokinetics.[2]

Statistical Analysis: A mixed model was used for the analysis of FEV1 endpoints, with fixed

effects for treatment, sequence, and period, and the participant fitted as a random effect.[8]

Logical Flow of Phase 2a Clinical Trial
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Crossover design of the Phase 2a clinical trial for Navafenterol.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b609425?utm_src=pdf-body-img
https://www.benchchem.com/product/b609425?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609425?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion and Future Directions
Navafenterol has demonstrated promising results as a once-daily inhaled MABA for the

treatment of COPD, including chronic bronchitis. The available data from preclinical and clinical

studies indicate that it is a well-tolerated and effective bronchodilator, with a rapid onset of

action and sustained effects on lung function and symptoms.[2][6] The dual-pharmacology

approach offers a simplified and potentially more effective treatment option compared to single-

agent bronchodilators and is comparable to dual-combination therapy.[3][4]

Further research, including larger and longer-term clinical trials, is warranted to fully establish

the long-term efficacy and safety profile of Navafenterol in the management of chronic

bronchitis and to explore its potential as a platform for future triple-combination therapies.[2][4]

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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